

Illuminating Cellular Iron: Application Notes for Siderochelin C-Based Fluorescent Probes

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Compound of Interest

Compound Name: *Siderochelin C*

Cat. No.: *B1197691*

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This document provides detailed application notes and protocols for the development and utilization of novel fluorescent probes based on the siderophore **Siderochelin C** for imaging labile iron pools within cellular environments. While direct literature on **Siderochelin C**-based probes is emerging, this guide offers a comprehensive framework derived from established principles of siderophore modification and fluorescent probe design.

Introduction to Siderochelin C and Iron Imaging

Iron is a critical transition metal involved in a myriad of physiological and pathological processes. Its dysregulation is implicated in various diseases, making the precise measurement of labile iron pools in cells a significant area of research. Siderophores, small molecules with a high affinity for iron, are naturally employed by microorganisms for iron acquisition[1]. **Siderochelin C**, a ferrous-ion chelating agent produced by *Nocardia*, presents a promising scaffold for the development of fluorescent probes due to its inherent iron-binding properties[2]. By chemically conjugating a fluorophore to **Siderochelin C**, it is possible to create a probe that exhibits a change in its fluorescent properties upon binding to intracellular iron, enabling real-time imaging of labile iron pools.

These probes can operate on a "turn-on" or "turn-off" mechanism. In a "turn-on" system, fluorescence is enhanced upon iron binding, while in a "turn-off" system, fluorescence is quenched[3]. The choice of fluorophore and the conjugation strategy are critical in determining the probe's specific sensing modality and its suitability for biological imaging.

Proposed Synthesis of a Siderochelin C-NBD Fluorescent Probe

This section outlines a hypothetical synthetic protocol for the conjugation of a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore to **Siderochelin C**, based on established methods for modifying other siderophores[4]. NBD is a widely used fluorophore in the development of fluorescent probes due to its sensitivity to the local environment.

Materials:

- **Siderochelin C**
- 4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl)
- Triethylamine (TEA)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

Protocol:

- Dissolve **Siderochelin C** in anhydrous DMF.
- Add a molar excess of TEA to the solution to act as a base.
- Slowly add a solution of NBD-Cl in anhydrous DMF to the **Siderochelin C** solution.
- Stir the reaction mixture at room temperature in the dark for 24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.

- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
- Collect the fractions containing the desired **Siderochelin C**-NBD conjugate and evaporate the solvent.
- Characterize the final product using mass spectrometry and NMR spectroscopy to confirm its structure and purity.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data for a theoretical **Siderochelin C**-based fluorescent probe. These values are provided as a reference for the expected performance of such a probe and should be experimentally determined for any newly synthesized compound.

Parameter	Hypothetical Value	Description
Excitation Wavelength (λ_{ex})	465 nm	The wavelength of light used to excite the fluorophore.
Emission Wavelength (λ_{em})	540 nm	The wavelength of light emitted by the fluorophore.
Quantum Yield (Φ_F) (unbound)	0.15	The efficiency of fluorescence of the free probe.
Quantum Yield (Φ_F) (iron-bound)	0.65 ("turn-on")	The efficiency of fluorescence of the probe when bound to iron.
Dissociation Constant (K_d) for Fe^{2+}	0.5 μM	The concentration of iron at which half of the probes are bound.
Selectivity	>10-fold over other divalent cations (e.g., Zn^{2+} , Ca^{2+} , Mg^{2+})	The preference of the probe for iron over other biologically relevant metal ions.
Cell Permeability	High	The ability of the probe to cross the cell membrane.
Cytotoxicity	Low	The probe should not be toxic to cells at working concentrations.

Experimental Protocols

Cell Culture and Staining

Materials:

- Cell line of interest (e.g., HeLa, HepG2)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)

- **Siderochelin C**-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
- Confocal microscope

Protocol:

- Plate cells on glass-bottom dishes suitable for microscopy and culture them to the desired confluency.
- Prepare a working solution of the **Siderochelin C**-based fluorescent probe in serum-free culture medium (e.g., 5 μ M).
- Wash the cells twice with warm PBS.
- Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in a CO₂ incubator.
- Wash the cells twice with warm PBS to remove any excess probe.
- Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
- Proceed with fluorescence imaging.

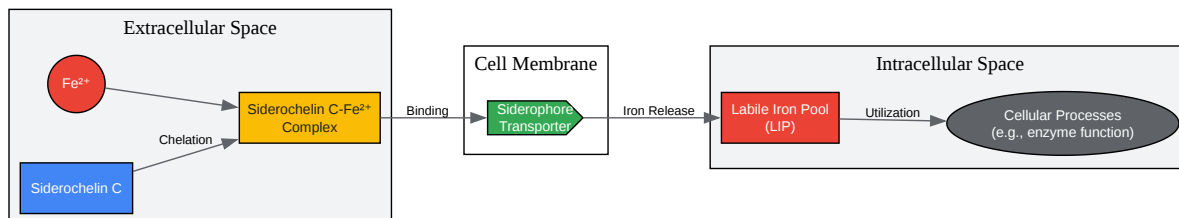
Fluorescence Microscopy and Image Analysis

Protocol:

- Place the prepared cell dish on the stage of a confocal microscope equipped with appropriate lasers and filters for the chosen fluorophore (e.g., excitation at 488 nm for NBD).
- Acquire images of the cells, ensuring to use consistent imaging parameters (laser power, gain, pinhole size) for all samples to allow for quantitative comparisons.
- To induce changes in intracellular iron levels, cells can be treated with an iron source (e.g., ferric ammonium citrate) or a chelator (e.g., deferoxamine) prior to or during imaging.
- Analyze the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ, FIJI).

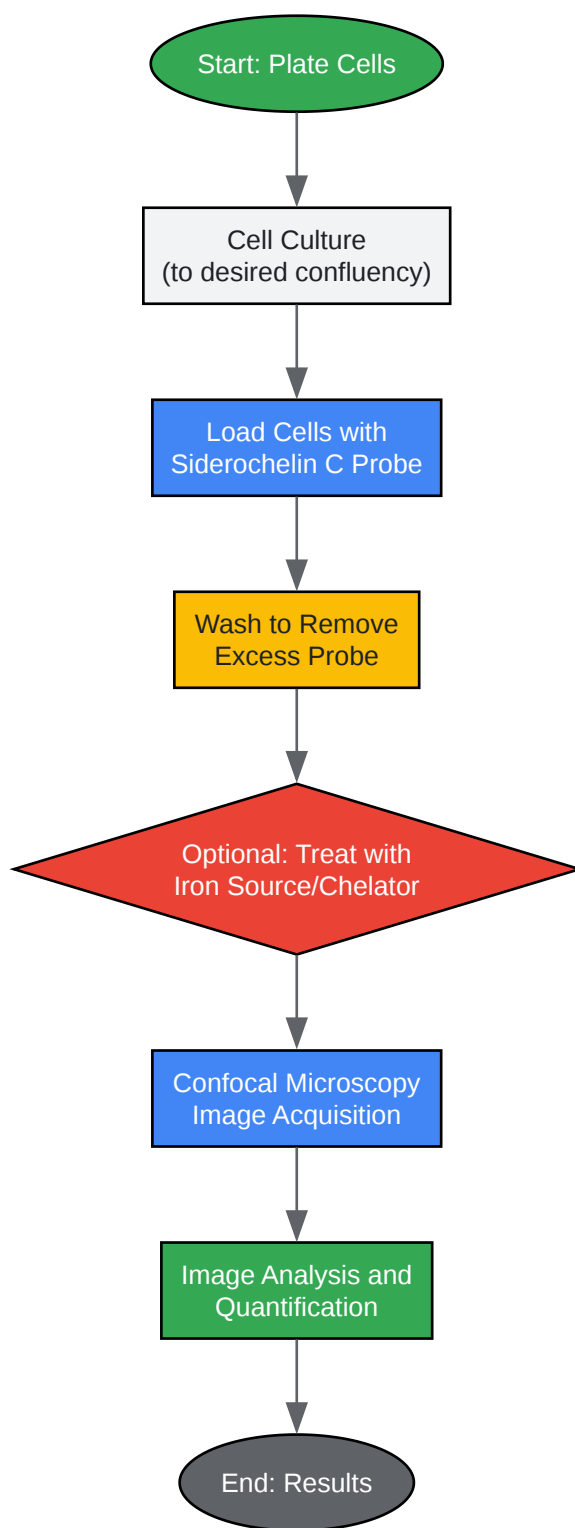
- Quantify the changes in fluorescence intensity to determine the relative changes in the labile iron pool.

Visualizations



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Caption: **Siderochelin C**-mediated iron uptake pathway.



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Caption: Experimental workflow for iron imaging.

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